![molecular formula C19H19NO4 B2564600 N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 2034439-58-0](/img/structure/B2564600.png)

N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

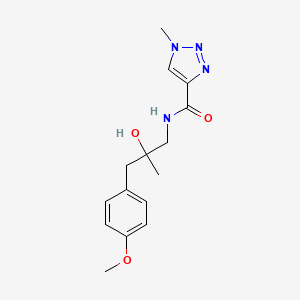

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in many natural products and synthetic compounds, including sesamol and piperine . It has been associated with a variety of pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole derivatives has been reported in the literature . For example, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . These compounds were characterized by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxole derivatives can be analyzed using techniques such as multinuclear NMR, IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported for some compounds .Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxole derivatives can be complex and depend on the specific compound and conditions. For example, some compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be determined using various analytical techniques. For example, the thermal decomposition behavior of some compounds has been studied by thermogravimetric analysis .Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Research has focused on the synthesis of novel compounds derived from structurally similar molecules for potential therapeutic applications. For example, a study detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened as cyclooxygenase inhibitors and displayed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of structurally related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Molecular Transformations

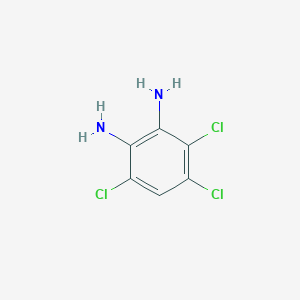

Another area of research involves chemical synthesis and molecular transformations, exploring the reactivity and applications of related chemical structures. For instance, the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with alloxan showcases new examples of ring–ring tautomerism, demonstrating the chemical versatility of related compounds (Ukhin et al., 2015).

Material Science and Polymer Research

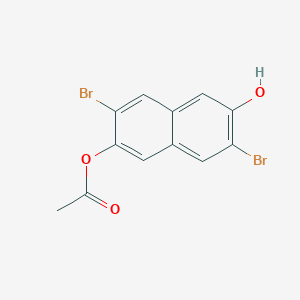

In material science and polymer research, studies have synthesized aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, showcasing applications in creating materials with specific physical properties. These polymers exhibit good thermal stability and solubility in polar solvents, underlining the potential of similar compounds in material science applications (Hsiao & Yu, 1996).

Exploration of Novel Antidepressants

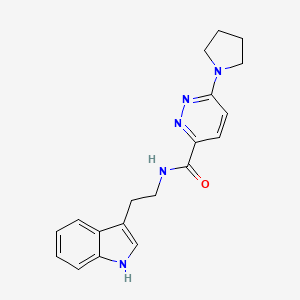

Research into novel antidepressants has led to the discovery of compounds acting as 5-HT3 receptor antagonists. A study on 3-ethoxyquinoxalin-2-carboxamides as per the pharmacophoric requirements of 5-HT(3) receptor antagonist presents the synthesis, design, and pharmacological evaluation of these compounds, indicating the role of related chemical structures in developing new therapeutic agents (Mahesh et al., 2011).

Environmental Applications

In environmental science, the synthesis of novel nanoadsorbents for the removal of heavy metals from industrial wastes has been explored. For instance, the use of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide modified Fe3O4 nanoparticles demonstrates the potential of related compounds in environmental remediation, showcasing high adsorption capacities for Zn2+ and Cd2+ ions (Zargoosh et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have shown anticancer activity against various cancer cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that similar benzodioxol derivatives have shown potential as antidiabetic agents . They interact with enzymes such as α-amylase, inhibiting its activity and thus playing a role in the regulation of blood glucose levels .

Cellular Effects

In terms of cellular effects, N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide and its derivatives have shown negligible cytotoxicity across normal cell lines, suggesting their safety

Molecular Mechanism

Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells

Temporal Effects in Laboratory Settings

Similar compounds have shown substantial reduction in blood glucose levels over time in in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be studied. Similar compounds have shown promising results in reducing blood glucose levels in streptozotocin-induced diabetic mice models .

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(10-16-8-13-4-2-3-5-15(13)11-22-16)19(21)14-6-7-17-18(9-14)24-12-23-17/h2-7,9,16H,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLLHXMMYIVFAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)